molecular formula C15H12IN3OS B3537810 (2E)-N-[(5-iodopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide

(2E)-N-[(5-iodopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B3537810
M. Wt: 409.2 g/mol
InChI Key: JIGBCKVDSIFUMK-RMKNXTFCSA-N
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Description

(2E)-N-[(5-iodopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of iodopyridine, carbamothioyl, and phenylprop-2-enamide groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(5-iodopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the iodination of pyridine to obtain 5-iodopyridine. This intermediate is then reacted with thiocarbamoyl chloride to form the carbamothioyl derivative. Finally, the phenylprop-2-enamide moiety is introduced through a condensation reaction with cinnamaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(5-iodopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-[(5-iodopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-[(5-iodopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide
  • (2E)-N-[(5-chloropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide
  • (2E)-N-[(5-fluoropyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide

Uniqueness

Compared to its analogs, (2E)-N-[(5-iodopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide exhibits unique reactivity due to the presence of the iodine atom, which can participate in specific interactions and enhance the compound’s overall reactivity and binding affinity.

Properties

IUPAC Name

(E)-N-[(5-iodopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3OS/c16-12-7-8-13(17-10-12)18-15(21)19-14(20)9-6-11-4-2-1-3-5-11/h1-10H,(H2,17,18,19,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGBCKVDSIFUMK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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